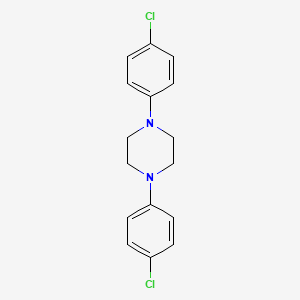

1,4-Bis(4-chlorophenyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3367-54-2 |

|---|---|

Molecular Formula |

C16H16Cl2N2 |

Molecular Weight |

307.2 g/mol |

IUPAC Name |

1,4-bis(4-chlorophenyl)piperazine |

InChI |

InChI=1S/C16H16Cl2N2/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18)4-8-16/h1-8H,9-12H2 |

InChI Key |

YVPLGXYVQWMJHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Classical Synthesis Routes for 1,4-Diarylpiperazine Skeletons

The foundational methods for constructing the 1,4-diarylpiperazine core, a key structural motif in numerous compounds, have traditionally relied on two primary strategies: the cyclization of bis(2-chloroethyl)amines with aromatic amines and the N-arylation of a pre-existing piperazine (B1678402) ring.

Cyclization Reactions Employing Bis(2-chloroethyl)amines and Aromatic Amines

A general and convenient method for the synthesis of N-aryl piperazines involves the reaction of bis(2-chloroethyl)amine (B1207034) hydrochloride with a range of anilines. researchgate.net This approach is versatile and has been utilized in the synthesis of various piperazine derivatives. researchgate.net For instance, the synthesis of 1-(2,3-dichlorophenyl)-piperazine hydrochloride is achieved by condensing bis-(2-chloroethylamine) hydrochloride with 2,3-dichloro aniline (B41778). jocpr.com Similarly, the cyclization of 3-aminobenzonitrile (B145674) with bis(2-chloroethyl)amine hydrochloride in diglyme (B29089) at 150°C yields N-arylpiperazine. researchgate.net This method has also been applied to the synthesis of phenylpiperazine derivatives with acaricidal activity, where aniline derivatives are cyclized with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether. nih.gov The reaction of 3-(trifluoromethyl)aniline (B124266) with bis(2-chloroethyl)amine has been used to produce 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). researchgate.net

The following table summarizes representative examples of this cyclization reaction:

| Starting Amine | Product | Reaction Conditions | Yield | Reference |

| 2,3-dichloro aniline | 1-(2,3-dichlorophenyl)-piperazine hydrochloride | Xylene, p-toluenesulphonic acid | 81-82% | jocpr.com |

| 3-aminobenzonitrile | N-(3-cyanophenyl)piperazine | Diglyme, 150°C | Not Specified | researchgate.net |

| 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline | 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine | Diethylene glycol monomethyl ether | Not Specified | nih.gov |

| 3-(trifluoromethyl)aniline | 1-(3-(trifluoromethyl)phenyl)piperazine | Not Specified | 42% (base) | researchgate.net |

This table presents data from various sources and is for illustrative purposes.

N-Arylation Strategies for Piperazine and its Derivatives

The N-arylation of piperazine and its derivatives provides a direct route to 1,4-diarylpiperazines. Nickel-catalyzed methodologies have proven effective for the selective N-arylation or N,N'-diarylation of piperazine using aryl chlorides. researchgate.net A catalyst system of Nickel(0) associated with 2,2'-bipyridine (B1663995) can be used for these transformations, allowing for the synthesis of both symmetrical and unsymmetrical 1,4-diaryl piperazines. researchgate.net This method is noted for its selectivity in the mono-arylation of piperazine with stoichiometric amounts of reagents. researchgate.net

Palladium-catalyzed N-arylation offers another efficient route. A facile methodology using a palladium catalyst under aerobic conditions allows for the amination of electron-donating and sterically hindered aryl chlorides, affording good yields of arylpiperazines. organic-chemistry.org Using piperazine itself as a solvent can make this process more cost-effective and environmentally friendly. organic-chemistry.org

Advanced Synthetic Approaches to 1,4-Bis(4-chlorophenyl)piperazine Analogues

To enhance reaction efficiency and explore novel reaction mechanisms, advanced synthetic methodologies have been developed for the synthesis of 1,4-diarylpiperazine analogues.

Microwave-Assisted Synthesis Protocols for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity in significantly shorter reaction times. jocpr.comnih.gov This technique has been successfully applied to the synthesis of arylpiperazine derivatives. For example, the synthesis of 1-(2,3-dichlorophenyl)-piperazine hydrochloride from bis-(2-chloroethylamine) hydrochloride and 2,3-dichloroaniline (B127971) was achieved in a very short duration (≤ 2 minutes) with an increased yield (>10%) under microwave irradiation. jocpr.com

A new eco-friendly method for the synthesis of trazodone (B27368) analogues, which are arylpiperazine derivatives, involves microwave-assisted reductive alkylation. nih.gov This protocol allows for the synthesis of the final products in 4 minutes with yields of 56-63% in ethanol (B145695) or 51-56% in solvent-free conditions. nih.gov The optimization of microwave power is a key parameter in these syntheses, with different power settings affecting the reaction outcome. jocpr.com

The following table highlights the advantages of microwave-assisted synthesis for arylpiperazine derivatives:

| Reaction | Conventional Method | Microwave Method | Advantage | Reference |

| Synthesis of 1-(2,3-dichlorophenyl)-piperazine hydrochloride | 81-82% yield | >90% yield, ≤ 2 min | Higher yield, shorter time | jocpr.com |

| Synthesis of Trazodone analogues | Longer reaction time, lower yield | 56-63% yield, 4 min | Shorter time, good yield | nih.gov |

| Reaction of 3-oxo-2-arylhydrazonopropanals with acetoacetanilide | Mixture of products | Chemoselective formation of one product (95% yield) | High selectivity and yield | nih.gov |

This table is a summary of findings from different studies and is for illustrative purposes.

Mechanistic Studies of Catalytic Systems (e.g., DABCO-Mediated C-N Bond Cleavage) in Piperazine Derivatization

The C-N bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been investigated as a versatile method for the synthesis of functionalized piperazine derivatives. rsc.orgnih.govresearchgate.net This strategy involves the activation of DABCO with various electrophilic reagents to form quaternary ammonium (B1175870) salts. rsc.orgnih.gov These salts then act as excellent electrophiles for a wide range of nucleophiles, leading to the formation of piperazine derivatives through the cleavage of a C-N bond within the DABCO cage. rsc.orgnih.gov

Activating agents for DABCO include alkyl halides, aryl halides, carboxylic acids, and sulfonyl chlorides. researchgate.net The resulting activated DABCO salts can react with nucleophiles such as phenols, thiols, and amines. rsc.org This method provides a simple and efficient protocol for the diversity-oriented synthesis of drug-like piperazine derivatives. nih.gov The in situ activation of DABCO in multicomponent reactions is also an effective tactic. rsc.orgnih.gov

Derivatization and Functionalization Reactions of this compound

While specific derivatization of this compound is not extensively detailed in the provided context, the general principles of piperazine derivatization can be applied. The nitrogen atoms of the piperazine ring are nucleophilic and can undergo various reactions to introduce new functional groups.

For instance, 1,4-diformyl-piperazine has been used as a scaffold to create derivatives of ferrostatin-1, which act as ferroptosis inhibitors. nih.gov This indicates that the nitrogen atoms can be acylated. Furthermore, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives have been synthesized by coupling a substituted piperazine with a carboxylic acid, demonstrating the utility of piperazine as a building block in creating more complex molecules. nih.gov The synthesis of piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids starts with 1,4-bis(chloroacetyl)piperazine, which is prepared by reacting piperazine with chloroacetyl chloride, showcasing another acylation approach for functionalization. nih.gov

The piperazine ring can also be N-alkylated. For example, N-alkylpiperazines are prepared through methods like nucleophilic substitution on alkyl halides or reductive amination. mdpi.com These reactions allow for the introduction of various alkyl chains to the piperazine core, further diversifying the chemical space of its derivatives.

Nucleophilic Substitution Reactions on Aromatic Halogen Moieties

The synthesis of 1,4-diarylpiperazines, such as this compound, can be achieved through the reaction of piperazine with two equivalents of an appropriate aryl halide. The key reaction types for this transformation are nucleophilic aromatic substitution (S_NAr), and transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Ullmann condensation. nih.govorganic-chemistry.org

Direct nucleophilic aromatic substitution (S_NAr) on an unactivated aryl chloride like 1-chloro-4-nitrobenzene (B41953) requires significant activation by electron-withdrawing groups on the aromatic ring. nih.govcscanada.net For less activated aryl chlorides, such as 4-chlorotoluene, these reactions typically necessitate harsh conditions, including high temperatures and polar, high-boiling solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where the piperazine nitrogen attacks the carbon bearing the halogen, forming a high-energy intermediate known as a Meisenheimer complex, before the chloride leaving group is expelled to restore aromaticity. nih.gov

More contemporary and milder methods for N-arylation involve transition metal catalysis.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. nih.govwiley.com It allows the coupling of amines with aryl halides under relatively mild conditions. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst. acs.orgnih.gov The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands like BrettPhos and RuPhos showing broad applicability for coupling various amines with aryl chlorides. nih.gov The arylation of piperazines with aryl chlorides can be challenging, sometimes requiring higher catalyst loadings. nih.gov

Ullmann Condensation: This is a copper-catalyzed reaction for the N-arylation of amines. wikipedia.org Traditional Ullmann reactions required high temperatures and stoichiometric amounts of copper metal. organic-chemistry.orgwikipedia.org Modern protocols utilize soluble copper catalysts, often with ligands like diamines or phenanthroline, which allow for lower reaction temperatures. wikipedia.orgnih.gov The mechanism is thought to involve a Cu(I) species which undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, followed by reductive elimination. mdpi.com

A common synthetic strategy to produce unsymmetrically substituted N,N'-diarylpiperazines involves an initial S_NAr reaction of piperazine with an activated aryl halide, followed by a second arylation step with a different aryl halide. cscanada.net Symmetrical diarylpiperazines can be synthesized by reacting an aniline with bis(2-chloroethyl)amine. cscanada.netgoogle.comresearchgate.net For instance, 1-(3-chlorophenyl)piperazine (B195711) hydrochloride can be synthesized from 3-chloroaniline (B41212) and bis(2-chloroethyl)amine hydrochloride in a solvent like xylene. google.com

Modifications at the Piperazine Nitrogen Atoms leading to Diverse Adducts (e.g., Cinnamides, Thiadiazoles, Oxadiazoles)

The piperazine scaffold, once formed, serves as a versatile building block for further functionalization. The secondary amine groups of a mono-arylpiperazine or a protected piperazine can be modified to introduce a wide array of functional groups, including cinnamides, thiadiazoles, and oxadiazoles, leading to compounds with potential biological activity. scilit.comrsc.orgnih.gov

Cinnamides: Piperazine-based cinnamamide (B152044) derivatives can be synthesized through standard amide bond formation. This typically involves coupling a piperazine derivative with a substituted cinnamic acid. thieme-connect.comthieme-connect.comresearchgate.net The reaction is often facilitated by a coupling agent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like triethylamine (B128534) (TEA). thieme-connect.comthieme-connect.comresearchgate.net Alternatively, the piperazine can be acylated using a cinnamoyl chloride.

Table 1: Synthesis of Cinnamamide-Piperazine Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Substituted Cinnamic Acid, Piperazine Derivative | HBTU, TEA, DMF, room temperature | Cinnamamide-piperazine adduct | thieme-connect.com, researchgate.net |

1,3,4-Thiadiazoles: The synthesis of piperazine-containing 1,3,4-thiadiazoles can be achieved through several routes. A common method involves the cyclization of a thiosemicarbazide (B42300) precursor. rsc.orgnih.govijraset.com For example, a piperazine-based bis(thiosemicarbazone) can be reacted with hydrazonoyl chlorides to yield bis(1,3,4-thiadiazole) hybrids. rsc.org Another approach involves synthesizing a 5-substituted-1,3,4-thiadiazol-2-amine core, which can then be linked to a piperazine moiety. nih.govmdpi.com The synthesis often starts from an appropriate acid hydrazide which is treated with carbon disulfide in a basic medium to form a 1,3,4-oxadiazole-2-thiol, a precursor that can be further modified. researchgate.net

Table 2: Synthesis of Piperazine-Thiadiazole Derivatives

| Precursor | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Piperazine-based bis(thiosemicarbazone) | C-Aryl-N-phenylhydrazonoyl chlorides, DMF/ethanol, reflux | Piperazine-based bis(1,3,4-thiadiazole) | rsc.org |

| 5-Aryl-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride, then piperazine derivative | N-substituted piperazinyl-acetyl-thiadiazole | mdpi.com |

1,3,4-Oxadiazoles: Similar to thiadiazoles, piperazine-functionalized 1,3,4-oxadiazoles are typically synthesized by first constructing the oxadiazole ring and then attaching the piperazine unit. nih.govacs.orgresearchgate.net A key intermediate is often a 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole, which can be prepared by cyclizing an N'-(2-chloroacetyl)benzohydrazide with a dehydrating agent like Burgess reagent. acs.orgresearchgate.net This chloromethyl-oxadiazole can then undergo a nucleophilic substitution reaction with a substituted piperazine to yield the final product. acs.orgresearchgate.net Another strategy involves the intramolecular cyclization of an acid hydrazide in the presence of carbon disulfide, followed by a Mannich reaction with formaldehyde (B43269) and a suitable arylpiperazine to introduce the piperazine moiety. nih.govjchemrev.comjchemrev.com

Table 3: Synthesis of Piperazine-Oxadiazole Derivatives

| Precursor | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol | Arylpiperazine, Base (e.g., K₂CO₃), Solvent (e.g., THF) | 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol | acs.org, researchgate.net |

| 1,3,4-Oxadiazole derivative | Formaldehyde, 4-substituted-piperazines (Mannich reaction) | N-Mannich base of oxadiazole-piperazine | nih.gov |

Investigation of Reaction Kinetics and Proposed Mechanistic Pathways

The formation of 1,4-diarylpiperazines primarily occurs through nucleophilic aromatic substitution (S_NAr) or metal-catalyzed cross-coupling reactions, each with distinct mechanistic features.

The classical S_NAr mechanism is a two-step process. nih.gov The rate-determining step is typically the initial nucleophilic attack by the amine on the aryl halide to form the resonance-stabilized Meisenheimer intermediate. nih.gov The reaction rate is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the degree of activation by electron-withdrawing groups on the aromatic ring. For reactions involving piperidine (B6355638) and substituted N-methylpyridinium compounds, the mechanism can be more complex, with some reactions showing second-order dependence on the piperidine concentration, suggesting a base-catalyzed deprotonation of the intermediate. rsc.org

The mechanisms of palladium-catalyzed aminations (Buchwald-Hartwig) have been extensively studied. acs.orgnih.govacs.org The generally accepted catalytic cycle for secondary amines like piperazine involves:

Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0)L_n catalyst to form an arylpalladium(II) complex, [Ar-Pd(II)-X]L_n. This is often the rate-determining step. acs.org

Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium amido complex, [Ar-Pd(II)-N(R)R']L_n.

Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the metal center, regenerating the Pd(0) catalyst. For some systems, reductive elimination can be the turnover-limiting step. nih.gov

Kinetic studies on the amination of aryl chlorides with aqueous ammonia, catalyzed by a palladium complex with the KPhos ligand, revealed that the reaction was first-order in the palladium catalyst but zeroth-order in the concentrations of aryl chloride, ligand, and base. nih.gov This suggests that events following the oxidative addition, likely the reductive elimination, are rate-limiting.

The Ullmann condensation mechanism is less definitively established but is believed to proceed via copper intermediates. wikipedia.orgmdpi.com A plausible pathway involves the formation of a Cu(I) species that undergoes oxidative addition with the aryl halide to generate a Cu(III) intermediate. Reductive elimination from this intermediate then yields the arylamine product and regenerates a Cu(I) species to continue the cycle. organic-chemistry.orgmdpi.com

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive method for determining the precise arrangement of atoms within a crystalline solid. Studies on derivatives and related piperazine (B1678402) compounds provide significant insights into the likely structural characteristics of 1,4-Bis(4-chlorophenyl)piperazine.

The central piperazine ring is a key structural feature. In related piperazine derivatives, the piperazine ring predominantly adopts a chair conformation. nih.govnih.gov This conformation is the most stable arrangement for a six-membered saturated ring, minimizing steric strain. For instance, in the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, the piperazine ring is in a chair conformation with di-equatorial substitution. nih.gov Similarly, in 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941), the central piperazine ring also exists in a chair conformation. nih.gov This consistent observation across various piperazine-containing structures strongly suggests that the piperazine ring in this compound also assumes a chair conformation to achieve maximum stability.

Detailed analysis of crystallographic data for related compounds reveals typical bond lengths and angles. While specific data for this compound is not available in the provided search results, analysis of similar structures like 1-benzoyl-4-(4-nitrophenyl)piperazine shows no unusual bond distances or angles. nih.gov In this related compound, the dihedral angles between the phenyl and nitrophenyl rings are 51.52 (6)° and 57.23 (7)° for the two molecules in the asymmetric unit. nih.gov The torsion angle, for example, N1—C11—C12—C13, is reported as -46.8 (3)° and 45.4 (3)° for the two molecules. nih.gov These values provide a reference for the expected geometric parameters in this compound.

Table 1: Representative Torsional/Dihedral Angles in a Related Piperazine Derivative (1-benzoyl-4-(4-nitrophenyl)piperazine)

| Torsion/Dihedral Angle | Molecule A | Molecule B |

| N1—C11—C12—C13 (°) | -46.8 (3) | 45.4 (3) |

| Phenyl/Nitrophenyl Dihedral Angle (°) | 51.52 (6) | 57.23 (7) |

Data sourced from a study on a related piperazine derivative. nih.gov

The arrangement of molecules in a crystal is governed by intermolecular interactions. In related piperazine compounds, a variety of interactions are observed. For instance, in several 4-phenylpiperazin-1-ium salts, the crystal structure is stabilized by a combination of N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions, leading to the formation of three-dimensional networks. iucr.org In other cases, weak C—H⋯O hydrogen-bond-like interactions and C—H⋯π interactions are the major contributors to the crystal packing. nih.gov The analysis of Hirshfeld surfaces can be used to visualize and quantify these intermolecular contacts. nih.govnih.gov These findings suggest that the crystal packing of this compound is likely directed by a combination of weak hydrogen bonds and other non-covalent interactions.

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques provide valuable information about the molecular structure, functional groups, and connectivity of atoms in this compound.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

¹H and ¹³C NMR: For the related compound 1-(4-chlorophenyl)piperazine (B178656), the proton (¹H) NMR spectrum in DMSO shows signals for the hydrogen of the NH group at 1.88 ppm, the CH₂ groups of the piperazine ring at 3.16 and 2.92 ppm, and the protons of the phenyl ring at 6.83 and 7.29 ppm. scispace.com The carbon-13 (¹³C) NMR spectrum of this compound displays six distinct peaks, corresponding to the ten carbon atoms in the molecule due to symmetry. scispace.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning specific proton and carbon signals and establishing the connectivity within the molecule. sdsu.eduyoutube.com

COSY spectra reveal proton-proton (J-coupling) correlations, helping to identify adjacent protons. sdsu.edu

HSQC provides correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C connectivity). sdsu.eduyoutube.com

HMBC shows correlations between protons and carbons over multiple bonds, which is crucial for piecing together the molecular skeleton. sdsu.eduyoutube.com

Table 2: Representative ¹H NMR Chemical Shifts for 1-(4-chlorophenyl)piperazine in DMSO

| Protons | Chemical Shift (ppm) |

| NH (piperazine) | 1.88 |

| CH₂ (piperazine) | 3.16, 2.92 |

| CH (phenyl ring) | 6.83, 7.29 |

Data from a study on a related compound. scispace.com

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule and can also offer insights into its conformation.

FT-IR Spectroscopy: The FT-IR spectrum of the related 1-(4-chlorophenyl)piperazine, recorded using a KBr pellet, shows characteristic absorption bands. scispace.com Aromatic C-H stretching vibrations are typically weak, while aromatic C-C stretching modes for piperazine derivatives are observed in the 1650-1450 cm⁻¹ region. scispace.com For 1-(4-chlorophenyl)piperazine, C-C stretching modes were observed at 1629, 1593, 1496, and 1450 cm⁻¹ in the IR spectrum. scispace.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. In the Raman spectrum of 1-(4-chlorophenyl)piperazine, C-C stretching modes were observed at 1592 and 1445 cm⁻¹. scispace.com The NH stretching vibration was found at 3184 cm⁻¹ in the Raman spectrum. scispace.com

Table 3: Key Vibrational Frequencies for 1-(4-chlorophenyl)piperazine

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| NH Stretching | 3099 | 3184 |

| Aromatic C-C Stretching | 1629, 1593, 1496, 1450 | 1592, 1445 |

Data from a study on a related compound. scispace.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a precise molecular formula. This level of precision is crucial in distinguishing between compounds that may have the same nominal mass but different elemental makeups.

In the structural elucidation of piperazine derivatives, HRMS is frequently employed to confirm the successful synthesis of the target compound. For instance, in the characterization of novel piperazine-containing structures, HRMS provides definitive evidence of their elemental composition. mdpi.com The technique is sensitive enough to detect the mass difference between isotopes, which is particularly useful for compounds containing elements with distinct isotopic patterns, such as chlorine.

The table below showcases a representative example of HRMS data for a different, yet structurally related, piperazine derivative, demonstrating the precision of this technique. mdpi.com

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) | C₁₀H₈Cl₂N₂O₂S₄ | 386.8920 | 386.8918 |

This table is illustrative and shows data for a related piperazine compound to demonstrate the application of HRMS.

Advanced Chiroptical Studies for Enantiomeric or Diastereomeric Species

Chiroptical studies, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful techniques used to investigate the three-dimensional structure of chiral molecules. These methods are specifically applied to compounds that are optically active, meaning they can rotate the plane of polarized light. Optical activity arises from the presence of one or more chiral centers or other elements of chirality, such as axial or planar chirality, which results in the existence of non-superimposable mirror images known as enantiomers.

In the case of this compound, the molecule is symmetrically substituted on the two nitrogen atoms of the piperazine ring. The piperazine ring itself is conformationally flexible, capable of existing in various forms, most notably the chair and boat conformations. However, these conformers rapidly interconvert at room temperature. Due to the symmetry of the substitution and the rapid conformational changes, this compound is an achiral molecule. It does not possess a stable, non-superimposable mirror image and is therefore optically inactive.

Consequently, advanced chiroptical studies for the purpose of identifying and characterizing enantiomeric or diastereomeric species are not applicable to this compound itself. Such studies are, however, highly relevant for chiral derivatives of piperazine. For example, if a substituent on the piperazine ring or on the phenyl groups were to introduce a stereocenter, or if steric hindrance were to restrict the rotation of the phenyl groups leading to stable atropisomers, then the resulting molecule would be chiral and a candidate for chiroptical analysis. researchgate.net

Computational Chemistry and Theoretical Investigations

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are critical in predicting the course and feasibility of chemical reactions.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the nucleophilicity or basicity of a molecule. scispace.comnih.gov Conversely, the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor, indicating the molecule's electrophilicity. scispace.com The energies of these orbitals, typically calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are crucial for assessing the molecule's electronic character. scispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small gap indicates the molecule is more polarizable and prone to chemical reactions. nih.gov From the HOMO and LUMO energies (E_HOMO and E_LUMO), several reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -E_HOMO

Electron Affinity (A): Approximated as A ≈ -E_LUMO

Chemical Potential (μ): A measure of the escaping tendency of electrons, calculated as μ = (E_HOMO + E_LUMO) / 2.

Building upon the FMO energies, global reactivity descriptors provide further insight into a molecule's stability and reactivity profile:

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = -μ = -(E_HOMO + E_LUMO) / 2.

Global Hardness (η): A measure of resistance to charge transfer, calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η).

| Parameter | Formula | Calculated Value for 1,4-Bis(4-chlorophenyl)piperazine |

|---|---|---|

| HOMO Energy | E_HOMO | Specific data not available in cited sources |

| LUMO Energy | E_LUMO | Specific data not available in cited sources |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Specific data not available in cited sources |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Specific data not available in cited sources |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Specific data not available in cited sources |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Specific data not available in cited sources |

| Electrophilicity Index (ω) | μ² / (2η) | Specific data not available in cited sources |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. figshare.com It is invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored according to its electrostatic potential value:

Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue regions indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, an MEP map would likely show negative potential around the electronegative chlorine atoms and the nitrogen atoms of the piperazine (B1678402) ring, suggesting these are potential sites for interaction with electrophiles. The hydrogen atoms on the phenyl rings would likely exhibit a more positive potential.

Quantum Chemical Topological Analysis (e.g., Bader's Atoms in Molecules Theory)

Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density to partition a molecule into atomic basins. mdpi.com This method allows for the rigorous definition of atoms within a molecule and the characterization of the chemical bonds between them.

A key application of QTAIM is the identification and quantification of non-covalent interactions, which are crucial for understanding crystal packing and molecular recognition. The theory identifies a bond path and a corresponding bond critical point (BCP) between any two atoms that are considered bonded. mdpi.com The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. For a molecule like this compound, QTAIM could be used to identify and characterize weak intramolecular and intermolecular interactions, such as C-H···Cl hydrogen bonds or C-H···π interactions between adjacent molecules in a crystal lattice, which govern its solid-state structure.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

The primary focus of NBO analysis in this context is to identify significant intramolecular charge transfer (ICT) interactions. These interactions occur between filled (donor) and empty (acceptor) orbitals. In this compound, key donor orbitals would include the lone pairs of the nitrogen atoms within the piperazine ring and the lone pairs of the chlorine atoms on the phenyl rings. The principal acceptor orbitals would be the antibonding π* orbitals of the phenyl rings.

The interaction between the nitrogen lone pairs (n_N) and the antibonding π* orbitals of the chlorophenyl rings (π_C-C) is expected to be a significant stabilizing interaction. This n_N → π_C-C delocalization indicates a transfer of electron density from the piperazine core to the aromatic rings, influencing the molecule's electronic properties and reactivity. Similarly, interactions involving the chlorine lone pairs (n_Cl) and the π* orbitals of the phenyl ring (n_Cl → π*_C-C) would also contribute to the electronic delocalization. acadpubl.eu

Interactive Data Table: Expected NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Significance |

|---|---|---|---|

| n(N) | π(C-C) of chlorophenyl ring | Hyperconjugation (Intramolecular Charge Transfer) | High |

| n(Cl) | π(C-C) of chlorophenyl ring | Hyperconjugation (Intramolecular Charge Transfer) | Moderate |

| σ(C-H) | σ(C-C) | Hyperconjugation | Low |

| π(C-C) of chlorophenyl ring | π(C-C) of the same ring | π-π* Interaction | High |

Conformational Analysis through Advanced Computational Methods

The conformational landscape of this compound is crucial for understanding its physical and biological properties. The piperazine ring, a six-membered heterocycle, can adopt several conformations, with the chair and boat forms being the most common. Advanced computational methods, such as Density Functional Theory (DFT)-based conformational searches and molecular dynamics (MD) simulations, are employed to identify the most stable conformers and the energy barriers between them. dergipark.org.trresearchgate.net

A potential energy surface (PES) scan is a common DFT-based approach to explore the conformational space. dergipark.org.trresearchgate.net This involves systematically rotating specific dihedral angles within the molecule and calculating the energy at each step. For this compound, the key dihedral angles would be those involving the C-N bonds connecting the piperazine ring to the chlorophenyl groups.

Based on studies of similar piperazine derivatives, it is expected that the chair conformation of the piperazine ring is the most stable, as it minimizes steric hindrance and torsional strain. scispace.com However, the presence of the two bulky chlorophenyl substituents could lead to the existence of multiple low-energy chair and boat conformers, depending on the orientation of these substituents (axial vs. equatorial). For instance, in 1-(4-fluorophenyl)piperazine, a detailed conformational study using DFT revealed the most stable conformer through a PES scan. dergipark.org.trresearchgate.net

Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule in different environments (e.g., in solution). nih.gov By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the transitions between them at a given temperature, offering a more realistic picture of the molecule's flexibility.

Interactive Data Table: Plausible Conformations of this compound

| Conformation | Piperazine Ring Geometry | Substituent Orientation | Expected Relative Energy |

|---|---|---|---|

| Chair (diequatorial) | Chair | Both chlorophenyl groups equatorial | Lowest |

| Chair (axial-equatorial) | Chair | One chlorophenyl group axial, one equatorial | Higher |

| Chair (diaxial) | Chair | Both chlorophenyl groups axial | Highest (due to steric hindrance) |

| Boat | Boat | Varies | Higher than chair conformations |

Theoretical Prediction and Validation of Spectroscopic Properties (IR, NMR, UV-Vis)

Computational methods, particularly DFT, are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. These theoretical predictions, when compared with experimental data, provide a robust validation of the calculated molecular structure and electronic properties.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental IR and Raman spectra. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic rings, the C-H stretching of the piperazine ring, C-N stretching, and the C-Cl stretching modes. A study on the closely related 1-(4-chlorophenyl)piperazine (B178656) provides a good reference for the expected vibrational frequencies. scispace.com In that study, the aromatic C-C stretching modes were observed between 1650 and 1450 cm⁻¹, and the C-N stretching vibrations were identified in the 1250-900 cm⁻¹ region. scispace.com The presence of two chlorophenyl groups in this compound would likely lead to more complex spectra compared to its monosubstituted counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is widely used to calculate the NMR chemical shifts (¹H and ¹³C). For this compound, the calculated chemical shifts would be sensitive to the electronic environment of each nucleus. The protons and carbons of the piperazine ring would have distinct chemical shifts depending on their position and the ring's conformation. The aromatic protons and carbons would also show characteristic shifts influenced by the electron-withdrawing chlorine atom. Experimental ¹H and ¹³C NMR data for a related compound, 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is available and can serve as a comparative reference. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). The calculations provide information about the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the chlorophenyl rings. The energy of these transitions is influenced by the charge transfer interactions between the piperazine ring and the aromatic systems. Theoretical studies on similar molecules have shown a good correlation between TD-DFT calculated absorption maxima and experimental data. researchgate.netresearchgate.net

Interactive Data Table: Predicted Spectroscopic Data for this compound (based on analogs)

| Spectroscopic Technique | Predicted Key Features | Reference Analog |

|---|---|---|

| IR Spectroscopy | Aromatic C-C stretching (~1600-1450 cm⁻¹), C-N stretching (~1250-900 cm⁻¹) | 1-(4-chlorophenyl)piperazine scispace.com |

| ¹H NMR Spectroscopy | Signals for piperazine ring protons and distinct signals for aromatic protons on the chlorophenyl rings. | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine nih.gov |

| ¹³C NMR Spectroscopy | Signals for piperazine ring carbons and distinct signals for aromatic carbons, including the carbon attached to chlorine. | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine nih.gov |

| UV-Vis Spectroscopy | Absorption bands corresponding to π → π* transitions in the chlorophenyl rings. | Piperazine-1,4-diium bis(sulfanilate) researchgate.net |

Investigation of Linear and Nonlinear Optical (NLO) Properties through Time-Dependent Density Functional Theory (TD-DFT)

The investigation of the nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research due to their potential applications in optoelectronics and photonics. Time-dependent Density Functional Theory (TD-DFT) has emerged as a reliable computational tool for predicting the NLO response of molecules.

For this compound, TD-DFT calculations can be employed to determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These parameters quantify the molecule's response to an external electric field.

The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT). In this compound, the piperazine ring can act as an electron donor, and the two chlorophenyl groups can function as electron acceptors. This "D-A-D" (Donor-Acceptor-Donor) type structure, although centrosymmetric in its most stable conformation, can exhibit interesting NLO properties upon distortion or in the presence of an external field.

Interactive Data Table: Key Parameters in TD-DFT Calculation of NLO Properties

| Parameter | Description | Significance for NLO Properties |

|---|---|---|

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | Influences the overall polarity and intermolecular interactions. |

| Linear Polarizability (α) | The measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | Determines the linear optical response. |

| First Hyperpolarizability (β) | The measure of the second-order nonlinear optical response. Non-zero for non-centrosymmetric molecules. | Crucial for second-harmonic generation (SHG) and other second-order NLO phenomena. |

| Second Hyperpolarizability (γ) | The measure of the third-order nonlinear optical response. | Relevant for third-harmonic generation (THG) and other third-order NLO effects. |

Supramolecular Chemistry and Crystal Engineering

Design and Synthesis of Supramolecular Assemblies Incorporating 1,4-Bis(4-chlorophenyl)piperazine Subunits

While specific studies on the synthesis of supramolecular assemblies with this compound are not extensively documented, the principles can be inferred from related structures. For instance, the synthesis of co-crystals involving piperazine (B1678402) and its derivatives often relies on solution-based methods where the components are dissolved in a suitable solvent and allowed to slowly evaporate, facilitating the self-assembly process. rsc.org The choice of solvent can play a crucial role, as it can influence the conformation of the piperazine ring and mediate the interactions between the building blocks.

The design strategy often involves selecting co-formers that can act as hydrogen bond donors or acceptors to interact with the piperazine nitrogens or other potential acceptor sites on the molecule. The presence of the 4-chlorophenyl groups also introduces the possibility of halogen bonding and π-π stacking interactions, which can be exploited in the design of more complex architectures. The synthesis of a related compound, 1,4-Bis(4-chlorobenzoyl)piperazine, resulted in colorless block-like crystals from a methanolic solution, indicating that standard crystallization techniques can be effective. researchgate.net In this particular structure, the piperazine ring's chair conformation and the parallel orientation of the chlorobenzene (B131634) rings were noted, providing a model for what might be expected with this compound. researchgate.net

Role of Directed Intermolecular Interactions in Driving Self-Assembly Processes

The self-assembly of this compound into ordered supramolecular structures is governed by a hierarchy of directed intermolecular interactions. These non-covalent forces dictate the mutual recognition and arrangement of the molecular subunits.

Halogen Bonding: The chlorine atoms on the phenyl rings are potential halogen bond donors. A halogen bond is a non-covalent interaction between a halogen atom and a nucleophilic site. In the context of this compound assemblies, these chlorine atoms could interact with electron-rich atoms like oxygen or nitrogen on adjacent molecules or co-formers.

π-π Stacking: The electron-rich 4-chlorophenyl rings are prone to engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between aromatic rings, are crucial in organizing the molecules in the solid state. The parallel arrangement of the chlorobenzene rings observed in the crystal structure of 1,4-Bis(4-chlorobenzoyl)piperazine suggests that π-π stacking is a significant contributor to its crystal packing. researchgate.net

C-H···π Interactions: The hydrogen atoms of the piperazine ring and the phenyl rings can also participate in C-H···π interactions with the aromatic systems of neighboring molecules. This type of weak hydrogen bond, where an aromatic ring acts as the hydrogen bond acceptor, is a common feature in the crystal engineering of aromatic compounds and contributes to the formation of stable three-dimensional networks. researchgate.net In the case of 1,4-Bis(4-chlorobenzoyl)piperazine, a C-H···π interaction was observed to further stabilize the crystal structure. researchgate.net

The interplay of these various intermolecular forces is complex and cooperative. The final supramolecular architecture is a result of the energetic balance between these competing and reinforcing interactions.

Engineering of Hydrogen-Bonded Networks and Other Supramolecular Architectures

The engineering of specific supramolecular architectures using this compound relies on the strategic exploitation of the intermolecular interactions discussed previously. By carefully selecting co-formers and crystallization conditions, it is possible to guide the self-assembly process towards desired network topologies.

Hydrogen-Bonded Networks: While this compound itself lacks strong hydrogen bond donors, it can be integrated into hydrogen-bonded networks when co-crystallized with molecules that are potent hydrogen bond donors, such as carboxylic acids or phenols. In such cases, the piperazine nitrogen atoms can act as hydrogen bond acceptors. The resulting network structure will be highly dependent on the geometry and functionality of the co-former. For example, piperazine and its derivatives have been shown to form extensive hydrogen-bonded networks with various acids, resulting in two-dimensional layers or three-dimensional frameworks. rsc.org

The crystal structure of 1,4-Bis(4-chlorobenzoyl)piperazine provides a concrete example of the type of supramolecular architecture that can be formed. In this case, the molecules crystallize in the monoclinic space group P21/n, with two half-molecules in the asymmetric unit. researchgate.net The piperazine rings adopt a chair conformation, and the structure is stabilized by a combination of weak C-H···O and C-H···π interactions. researchgate.net This demonstrates how even in the absence of strong hydrogen bonds, a combination of weaker interactions can effectively direct the formation of a stable, ordered crystalline solid.

Below is a table summarizing the crystallographic data for the related compound, 1,4-Bis(4-chlorobenzoyl)piperazine, which serves as a model for the potential crystal engineering of this compound.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| 1,4-Bis(4-chlorobenzoyl)piperazine | C₁₈H₁₆Cl₂N₂O₂ | Monoclinic | P2₁/n | a = 11.892(2) Å, b = 5.0650(10) Å, c = 13.597(3) Å, β = 108.15(3)° | researchgate.net |

This data highlights the precise, ordered nature of the supramolecular architecture that can be achieved with this class of compounds. The engineering of such structures is a dynamic field, with the potential to create novel materials with unique optical, electronic, or catalytic properties.

Advanced Analytical Method Development and Validation

Chromatographic Techniques for Compound Purity Assessment, Process Control, and Isomer Separation

Chromatographic methods are central to the analysis of 1,4-Bis(4-chlorophenyl)piperazine, enabling the separation of the main compound from impurities and potential isomers.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used method for the quantitative analysis of piperazine (B1678402) derivatives. While piperazine itself lacks a strong chromophore, making direct UV detection at low levels challenging, the introduction of phenyl and chlorophenyl groups in this compound enhances its UV activity, allowing for sensitive detection. researchgate.netjocpr.com

Method development for the quantitative analysis of piperazine-containing active pharmaceutical ingredients (APIs) often involves careful selection of the column, mobile phase, and detection wavelength to ensure adequate separation and sensitivity. For instance, a reversed-phase HPLC method might utilize a C18 or a more specialized column to achieve separation. researchgate.net The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to provide good peak shape and resolution. jocpr.com UV detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance, which for chlorophenyl-containing compounds is often in the UV range. caymanchem.comtrdizin.gov.tr

Validation of an HPLC-UV method is critical to ensure its reliability. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). jocpr.com Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional relationship between concentration and peak area. Precision is assessed by repeated injections of the same sample, while accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies in a spiked matrix. jocpr.com The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. jocpr.com For trace analysis of related impurities, these values are particularly important.

Table 1: Illustrative HPLC-UV Method Parameters for Piperazine Derivative Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 258 nm caymanchem.com |

| Injection Volume | 10 µL |

| Column Temperature | 35°C jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for identifying and quantifying impurities in this compound. unodc.org The GC separates compounds based on their boiling points and interactions with the stationary phase of the column, while the MS detector provides mass information, enabling positive identification of the eluted compounds. rsc.org

For the analysis of piperazine derivatives, a typical GC-MS method involves dissolving the sample in a suitable solvent and injecting it into the GC. scholars.direct The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds with different volatilities. A common column choice is a 5% phenyl/95% dimethylpolysiloxane capillary column. unodc.org The mass spectrometer is often operated in electron ionization (EI) mode, which generates characteristic fragmentation patterns that serve as a "fingerprint" for a specific compound. unodc.orgnih.gov

GC-MS is particularly useful for impurity profiling, as it can detect and identify byproducts from the synthesis or degradation of this compound. rsc.org For example, it can be used to detect residual starting materials or intermediates. The high sensitivity of GC-MS also allows for the detection of trace-level impurities that may not be visible by other techniques. scholars.direct Method validation for GC-MS includes assessing parameters such as linearity, LOD, LOQ, and extraction efficiency, particularly when analyzing complex matrices. scholars.direct

Table 2: Example GC-MS Parameters for Piperazine Analysis

| Parameter | Condition |

| GC Column | 5% Phenyl/95% Dimethylpolysiloxane (30 m x 0.25 mm i.d., 0.25 µm film thickness) rsc.org |

| Oven Program | Initial temp 100°C, ramp to 290°C unodc.org |

| Injector Temperature | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV unodc.org |

| Mass Range | 50-550 amu |

Spectrophotometric Methods for Trace Analysis and Compound Detection

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple and cost-effective approach for the determination of this compound, especially for routine quality control applications. These methods are based on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is proportional to its concentration.

The presence of the chlorophenyl groups in this compound results in significant UV absorbance, allowing for its direct quantification. caymanchem.comtrdizin.gov.tr A spectrophotometric method would involve preparing a standard curve by measuring the absorbance of a series of solutions with known concentrations of the compound. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the standard curve.

While direct spectrophotometry is useful, its selectivity can be limited in the presence of other UV-absorbing impurities. In such cases, derivative spectrophotometry can be employed to enhance the resolution of overlapping spectra. Furthermore, spectrophotometric methods can be adapted for trace analysis by reacting the piperazine moiety with a suitable chromogenic reagent to form a colored product with a high molar absorptivity. nih.gov For instance, piperazine can react with reagents like 2,5-dichloro-1,4-benzoquinone (B146525) in chloroform (B151607) to produce a colored product that can be measured spectrophotometrically. nih.gov

Development of Chemical Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a powerful strategy to enhance the detectability of compounds that have poor analytical characteristics, such as low UV absorbance or volatility. For piperazine and its derivatives, derivatization can be employed to improve their response in both HPLC-UV and GC-MS analysis. researchgate.netjocpr.com

In the context of HPLC-UV, if trace-level detection of piperazine-related impurities is required, a derivatizing agent that introduces a strong chromophore or fluorophore can be used. researchgate.net For example, 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) reacts with the secondary amine groups of piperazine to form a highly UV-active derivative, significantly lowering the detection limits. researchgate.netjocpr.comjocpr.com This approach allows for the use of standard HPLC-UV instrumentation for trace analysis. jocpr.com The derivatization reaction conditions, such as reagent concentration, temperature, and reaction time, must be optimized to ensure complete and reproducible derivatization. researchgate.netjocpr.com

For GC-MS analysis, derivatization can be used to increase the volatility and thermal stability of polar compounds. While this compound is generally amenable to GC-MS analysis, derivatization of more polar metabolites or degradation products containing free amine groups may be necessary. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to replace active hydrogens with less polar trimethylsilyl (B98337) (TMS) groups, improving their chromatographic behavior.

The development of a derivatization strategy involves selecting an appropriate reagent that reacts specifically and completely with the target analyte without producing interfering byproducts. nih.gov The derivatized product should also be stable under the analytical conditions. Validation of a method involving derivatization requires demonstrating the efficiency and reproducibility of the derivatization step in addition to the standard analytical method validation parameters. jocpr.com

Applications in Materials Science and Non Biological Systems

Utilization as Synthetic Intermediates for the Production of Complex Organic Molecules

The piperazine (B1678402) ring is a foundational scaffold in organic synthesis, frequently employed as an intermediate for constructing more complex molecular architectures. organic-chemistry.orgmdpi.com Its derivatives are valuable in producing a wide range of organic compounds, including those with significant applications in medicinal chemistry. mdpi.com

The modification of the piperazine core through C-H functionalization presents an advanced avenue for creating diverse substitution patterns, although the presence of the second nitrogen atom can introduce synthetic challenges not seen in other heterocycles like piperidines. mdpi.com Nevertheless, various methods, including photoredox catalysis, have been developed to successfully functionalize piperazines. mdpi.com

Specific chlorinated phenylpiperazine derivatives serve as key intermediates in established synthetic routes. For instance, 1-(4-Chlorophenyl)piperazine (B178656) is a known chemical intermediate used in the synthesis of D2R receptor ligands. medchemexpress.com Similarly, the related chiral compound (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine is a direct precursor in the production of (R)-Cetirizine, an active enantiomer of the antihistamine drug Cetirizine. chemicalbook.com The subject compound, 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is documented as a known impurity associated with the synthesis of both Cetirizine and Meclizine, indicating its formation within these significant pharmaceutical synthetic pathways. nih.gov

The general synthetic utility of the piperazine structure is highlighted by various palladium-catalyzed and other modern coupling reactions that facilitate the efficient creation of arylpiperazines. organic-chemistry.org These methodologies underscore the potential of compounds like 1,4-Bis(4-chlorophenyl)piperazine to serve as a starting point or intermediate for larger, more intricate organic molecules.

Table 1: Examples of Piperazine-based Synthetic Intermediates This table is generated based on available data and may not be exhaustive.

| Intermediate Compound | Application/Product | Reference |

|---|---|---|

| (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | Synthesis of (R)-Cetirizine | chemicalbook.com |

| 1-(4-Chlorophenyl)piperazine | Synthesis of D2R receptor ligands | medchemexpress.com |

| Piperazine (general) | Precursor for various pharmaceuticals and natural products | organic-chemistry.org |

| 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | Identified as an impurity in Cetirizine and Meclizine synthesis | nih.gov |

Exploration as Ligands for Coordination Compounds and Metal Complexes

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The piperazine moiety, containing two nitrogen atoms with available lone pairs of electrons, is a classic example of a bidentate or bridging ligand. It can coordinate to one or two metal centers, facilitating the assembly of diverse metal complexes.

While direct studies on this compound as a ligand are not extensively detailed, the behavior of analogous piperazine-based molecules provides strong evidence of its potential. For example, derivatives such as bis-(pyridylmethyl)-piperazine (bpmp) and bis-(pyridylformyl)-piperazine (bpfp) have been successfully employed as ligands to construct coordination polymers. researchgate.net In another example, N,N′-bis-(pyridine-4-carboxamido)piperazine (4-pcap) acts as a bridging ligand connecting Zinc(II) ions in a complex, tri-periodic coordination polymer. researchgate.net

The structure of this compound, with its 1,4-disubstitution, makes it an ideal candidate to act as a linear bridging ligand. The two nitrogen atoms can link metal ions, while the bulky 4-chlorophenyl groups would project from the coordination backbone. These pendant groups could significantly influence the resulting complex's properties, such as its solubility, steric hindrance around the metal center, and intermolecular interactions within the crystal lattice.

Table 2: Piperazine Derivatives Used as Ligands in Coordination Chemistry This table is generated based on available data and may not be exhaustive.

| Piperazine-based Ligand | Metal Ion(s) | Resulting Structure Type | Reference |

|---|---|---|---|

| N,N′-bis-(pyridine-4-carboxamido)piperazine (4-pcap) | Zinc(II) | Tri-periodic coordination polymer | researchgate.net |

| bis-(pyridylformyl)piperazine (4-bpfp) | Divalent metals (e.g., Co, Ni, Zn) | Various coordination polymer topologies | researchgate.net |

| Pyrazine-2,5-diyldimethanol | Copper(II), Zinc(II), Mercury(II), Cadmium(II) | 1D and 3D coordination polymers | preprints.org |

Potential as Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline materials comprising metal ions or clusters linked by organic molecules, forming one-, two-, or three-dimensional porous structures. nih.gov The choice of the organic linker is critical in determining the resulting MOF's topology, porosity, and functional properties. researchgate.netresearchgate.net

The piperazine scaffold has emerged as a functional building block in the design of advanced MOFs. A notable example is the MOF named NJU-Bai 19, which is constructed using a linker containing a central piperazine ring (5,5′-(piperazine-1,4-diyl)diisophthalic acid). researchgate.netrsc.org This material, an analogue of the well-known MOF-505, was specifically designed to explore the impact of incorporating a cycloaliphatic piperazine ring. researchgate.net

Research findings demonstrated that the piperazine-functionalized NJU-Bai 19 exhibits a significantly enhanced methane (B114726) storage capacity compared to its parent analogue, NOTT-101, which lacks the piperazine group. rsc.org At room temperature and 65 bar, NJU-Bai 19 shows a methane uptake of 246.4 cm³ (STP) cm⁻³, which is a notable increase over NOTT-101. rsc.org This improvement is attributed to a combination of balanced porosity and the lipophilic surface created by the piperazine integration. rsc.org

Given these results, this compound represents a promising, albeit as-yet-unexplored, building block for new MOFs and coordination polymers. Its linear geometry is well-suited for forming extended networks. The terminal 4-chlorophenyl groups would act as functional decorations along the pores of the framework. Such functionalization is a key strategy for tuning the adsorption properties of MOFs, potentially enhancing their selectivity for specific gases or small molecules. nih.gov

Table 3: Comparison of Methane Storage in Piperazine-Functionalized MOF This table is generated based on available data and may not be exhaustive.

| MOF | Linker Type | Methane Uptake (65 bar, RT) | Methane Working Capacity (65-5 bar) | Reference |

|---|---|---|---|---|

| NJU-Bai 19 | Contains piperazine ring | 246.4 cm³ (STP) cm⁻³ | 185 cm³ (STP) cm⁻³ | researchgate.netrsc.org |

| NOTT-101 | Analogue without piperazine | Lower than NJU-Bai 19 | 174 cm³ (STP) cm⁻³ | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.